4-(4-氰基苯基)-1H-1,2,3-三唑-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyanophenyl group and two nitrile groups, making it a versatile molecule in various chemical reactions and applications.

科学研究应用

材料科学

该化合物的稳固结构和独特的电子特性在材料科学领域引起了关注。研究人员正在研究将其融入聚合物、纳米粒子或薄膜。通过利用其π共轭体系,他们旨在增强材料的性能,例如导电性、发光性或机械强度。潜在的应用包括有机电子学、传感器和光电子器件。

总之,4-(4-氰基苯基)-1H-1,2,3-三唑-5-碳腈为科学探索提供了广阔的空间,涵盖酶学、药物开发、农业、染料化学和材料科学。 其多功能性和迷人的特性继续激发跨学科的创新研究 。如果您想进一步了解任何特定应用,请随时提问!

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions usually involve:

Reactants: An azide derivative and an alkyne derivative.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

Solvent: Dimethyl sulfoxide (DMSO)

生物活性

4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's structural features contribute to its interactions with various biological targets, making it a subject of interest in drug design and development.

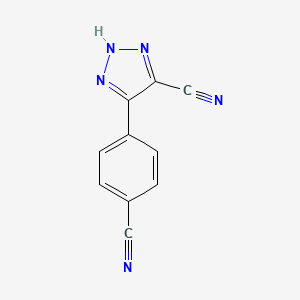

Chemical Structure

The chemical structure of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile can be represented as follows:

This structure includes a triazole ring, which is known for its ability to form hydrogen bonds and participate in π-π stacking interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile has been explored through various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. It was found that 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile exhibited significant cytotoxicity against leukemia and breast cancer cell lines at nanomolar concentrations. The compound's mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

- Antibacterial and Antifungal Studies : In vitro studies demonstrated that 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, antifungal assays indicated effectiveness against common fungal pathogens such as Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. The presence of electron-withdrawing groups like cyano enhances the lipophilicity and bioavailability of the compound.

| Compound Feature | Effect on Activity |

|---|---|

| Cyano group | Increases potency against cancer cells |

| Triazole ring | Facilitates interaction with biological targets |

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer effects was conducted using a series of derivatives based on 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile. The study revealed that modifications at the phenyl ring significantly influenced cytotoxicity levels. The most active derivatives were those with additional electron-withdrawing groups .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial effects, 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

属性

IUPAC Name |

5-(4-cyanophenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N5/c11-5-7-1-3-8(4-2-7)10-9(6-12)13-15-14-10/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZLVVBXKVLEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。